Ac-DL-Abu-OH Ac-DL-Abu-OH
Brand Name: Vulcanchem
CAS No.: 7682-14-6
VCID: VC8472898
InChI: InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
SMILES: CCC(C(=O)O)NC(=O)C
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Ac-DL-Abu-OH

CAS No.: 7682-14-6

Cat. No.: VC8472898

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Ac-DL-Abu-OH - 7682-14-6

Specification

CAS No. 7682-14-6
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name 2-acetamidobutanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Standard InChI Key WZVZUKROCHDMDT-UHFFFAOYSA-N
SMILES CCC(C(=O)O)NC(=O)C
Canonical SMILES CCC(C(=O)O)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Ac-DL-Abu-OH belongs to the class of acetylated amino acids, characterized by the substitution of an acetyl group (CH3CO\text{CH}_3\text{CO}) on the amino moiety of 2-aminobutanoic acid. Its IUPAC name, 2-acetamidobutanoic acid, reflects this modification. The compound’s structural backbone consists of a four-carbon butanoic acid chain with an acetamido group at the second carbon position.

Molecular Formula and Stereochemistry

The molecular formula C6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3 corresponds to a molar mass of 145.16 g/mol, with an exact mass of 145.07400 . The "DL" designation indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acid derivatives to ensure non-chiral specificity in research applications.

Synonyms and Registry Information

Ac-DL-Abu-OH is cataloged under multiple synonyms, including:

  • ac-dl-2-aminobutanoic acid

  • acetyl-dl-butyrin

  • 2-acetamido-n-butyric acid

  • n-acetyl-dl-2-amino-butyric acid .

Its primary CAS registry number is 7682-14-6, with additional identifiers such as 7211-57-6 and 34271-27-7 documented in regulatory databases .

Physicochemical Properties

The compound’s physical and chemical properties are critical for its handling, storage, and application in experimental settings. Table 1 summarizes key parameters derived from experimental data .

Table 1: Physicochemical Properties of Ac-DL-Abu-OH

PropertyValue
Molecular Weight145.16 g/mol
Density1.129 g/cm³
Boiling Point368.2°C at 760 mmHg
Flash Point176.5°C
LogP (Partition Coefficient)0.37660
Polar Surface Area (PSA)66.40000 Ų

The LogP value of 0.37660 suggests moderate hydrophobicity, balancing solubility in aqueous and organic media. A polar surface area of 66.4 Ų indicates significant hydrogen-bonding potential, which influences its reactivity and interaction with biological targets .

Research Gaps and Future Directions

The absence of peer-reviewed studies on Ac-DL-Abu-OH in the accessible literature highlights significant opportunities for future research. Priority areas include:

  • Biological Activity Screening: Assessing antimicrobial, neuroprotective, or metabolic effects in in vitro and in vivo models.

  • Structural Optimization: Modifying the acetyl group or carbon chain to enhance physicochemical properties for targeted applications.

  • Industrial Scalability: Developing cost-effective synthetic routes to facilitate large-scale production.

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